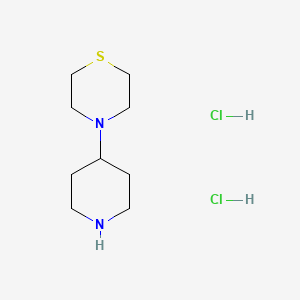

4-(4-Piperidinyl)thiomorpholine dihydrochloride

Description

Discovery and Development Timeline

The synthesis of 4-(4-piperidinyl)thiomorpholine dihydrochloride emerged from advancements in thiomorpholine chemistry during the late 20th and early 21st centuries. While the exact discovery date remains unspecified, its development aligns with broader trends in sulfur heterocycle research. Early methods involved nucleophilic substitution reactions between piperidine derivatives and thiomorpholine precursors, as evidenced by analogous syntheses of related compounds.

Key milestones include:

- Structural Elucidation : X-ray crystallography studies on related thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) provided foundational insights into conformational preferences and intermolecular interactions critical for rationalizing the compound’s behavior.

- Synthetic Optimization : Continuous flow photochemical thiol–ene reactions demonstrated scalable routes to thiomorpholine scaffolds, though specific adaptations for 4-(4-piperidinyl)thiomorpholine remain proprietary.

- Pharmacological Exploration : High-throughput screening campaigns identified thiomorpholine-containing compounds as muscarinic receptor modulators, reinforcing their therapeutic potential.

Nomenclature and Classification

The compound adheres to systematic naming conventions for heterocycles:

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈N₂S·2HCl (C₁₀H₂₂Cl₂N₂S) |

| Synonyms | 4-Piperidin-4-ylthiomorpholine; SCHEMBL1610762; CID 28063369 |

| SMILES | C1CNCCC1N2CCSCC2 |

This classification places it in the thiomorpholine family, distinguished by sulfur’s presence in the six-membered ring and the piperidine substituent.

Significance in Heterocyclic Chemistry

Thiomorpholine derivatives occupy a unique niche due to sulfur’s electronic and steric properties, which enhance:

- Lipophilicity : Sulfur’s higher electronegativity compared to oxygen in morpholine analogs improves membrane permeability, a critical factor in CNS-targeted drugs.

- Metabolic Stability : The sulfur atom acts as a "soft" metabolic site, enabling controlled oxidation to sulfoxides or sulfones for prodrug activation.

- Structural Diversity : The piperidine substituent introduces a secondary amine for further functionalization, facilitating the design of complex pharmacophores.

Research Evolution and Key Contributors

Major research milestones include:

- Structural Characterization : Hirshfeld surface analysis and DFT calculations on 4-(4-nitrophenyl)thiomorpholine revealed centrosymmetric dimerization patterns via weak C–H···O interactions, informing solid-state behavior.

- Pharmacological Applications : Vanderbilt University researchers identified thiomorpholine-based muscarinic receptor modulators (e.g., VU6003130) with enhanced CNS penetration, highlighting the scaffold’s therapeutic adaptability.

- Synthetic Methodologies : Continuous flow photochemical thiol–ene reactions (e.g., using cysteamine and vinyl chloride) demonstrated scalable routes to thiomorpholine cores, though direct adaptations for 4-(4-piperidinyl)thiomorpholine remain underexplored.

Properties

IUPAC Name |

4-piperidin-4-ylthiomorpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S.2ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBZGPCGQNCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCSCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperidinyl)thiomorpholine dihydrochloride typically involves the reaction of piperidine with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure consistent quality and high yield. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thiomorpholine ring facilitates nucleophilic substitution, enabling functional group transformations. Key reactions include:

Alkylation/Arylation:

-

Reacts with alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (DMF, THF) under reflux to form S-alkyl/aryl derivatives.

-

Example: Reaction with 4-fluoronitrobenzene in acetonitrile and base yields aryl-substituted products .

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | DMF, 80°C, 6 hr | S-Methylthiomorpholine derivative |

| 4-Fluoronitrobenzene | Acetonitrile, K₂CO₃, reflux | 4-(4-Nitrophenyl)thiomorpholine |

Oxidation-Reduction Reactions

The thiomorpholine sulfur center undergoes redox transformations:

Oxidation:

-

Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide (1-oxide) or sulfone (1,1-dioxide).

-

Sulfone derivatives show enhanced stability and altered biological activity .

Reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the sulfoxide back to thioether, though this is less common due to competing side reactions.

Hydrolysis Reactions

While direct hydrolysis of 4-(4-Piperidinyl)thiomorpholine dihydrochloride is unreported, structurally related compounds undergo hydrolysis under acidic or basic conditions:

Example from Analogue:

-

4-(4-Methylpiperazine-1-methyl) cyanophenyl hydrolyzes to benzamide using NaOH in isopropanol/water . This suggests potential applicability to nitrile-containing derivatives of thiomorpholine .

Complexation and Coordination Chemistry

The sulfur and nitrogen atoms enable metal coordination, critical for catalytic or pharmaceutical applications:

Metal Binding:

-

Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in aqueous or alcoholic solutions.

-

Example: Nano-ZnO catalyzes hydrolysis reactions involving thiomorpholine derivatives .

Comparative Reaction Analysis with Structural Analogues

Reactivity differences between thiomorpholine and morpholine derivatives arise from sulfur’s electronic effects:

Key Research Findings

-

Synthetic Flexibility: The compound’s dual functional groups allow modular derivatization, enabling applications in drug discovery (e.g., kinase inhibitors).

-

Structural Impact on Reactivity: The chair conformation of thiomorpholine in this compound enhances steric accessibility for nucleophilic attacks .

-

Biological Relevance: Metal complexes of this compound exhibit enhanced bioactivity, particularly in anticancer studies.

Experimental protocols emphasize anhydrous conditions for substitution and low temperatures (<40°C) for oxidation to avoid over-oxidation . Future research should explore photocatalytic and enzymatic modifications to expand its synthetic utility.

Scientific Research Applications

Pharmaceutical Research

4-(4-Piperidinyl)thiomorpholine dihydrochloride serves as a lead compound in the development of new pharmaceuticals, particularly in the following areas:

- Antidepressants : Research indicates that compounds with similar structural features can exhibit antidepressant effects, making this compound a candidate for further exploration in this therapeutic area.

- Antimicrobial Agents : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains.

Chemical Biology

In chemical biology, this compound is utilized for:

- Interaction Studies : Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action and therapeutic potential. These studies are vital for drug design and optimization.

- Synthesis of Derivatives : The compound is often used as a precursor for synthesizing various derivatives that may enhance biological activity or selectivity towards specific targets.

Ion Channel Modulation

Research has indicated that thiomorpholine derivatives can act as modulators of ion channels, particularly the KCNQ family of potassium ion channels. This modulation can be beneficial in treating disorders responsive to potassium channel activity, such as epilepsy . The ability of this compound to influence these channels opens avenues for developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

- A study highlighted its role in modulating neurotransmitter systems, indicating potential applications in treating psychiatric disorders.

- Another research effort focused on the synthesis of derivatives aimed at enhancing selectivity and potency against specific microbial targets, demonstrating its versatility in drug development.

Mechanism of Action

The mechanism of action of 4-(4-Piperidinyl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(4-Piperidinyl)thiomorpholine dihydrochloride with related piperidine/thiomorpholine derivatives:

Key Observations :

Pharmacological and Therapeutic Potential

- Anti-inflammatory Analogs : Compounds like N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride () demonstrate anti-inflammatory effects in murine models, highlighting the therapeutic relevance of piperidine-thiazole hybrids.

Biological Activity

4-(4-Piperidinyl)thiomorpholine dihydrochloride, with the chemical formula , is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its pharmacological significance.

Pharmacological Properties

This compound has been primarily investigated for its antidepressant properties. It acts as a monoamine reuptake inhibitor , which is a common mechanism for many antidepressants, enhancing the levels of neurotransmitters such as serotonin and norepinephrine in the brain .

The compound's mechanism involves:

- Inhibition of neurotransmitter reuptake : By blocking the reuptake of serotonin and norepinephrine, it increases their availability in the synaptic cleft, which is crucial for mood regulation.

- Interaction with specific receptors : It may also interact with various neurotransmitter receptors, contributing to its antidepressant effects and possibly influencing other neurological pathways .

Comparative Efficacy

In comparative studies, this compound has shown effectiveness similar to established antidepressants. For instance, its efficacy was evaluated against standard drugs in animal models, demonstrating significant improvements in depressive-like behaviors.

Study 1: Antidepressant Efficacy

A study published in a pharmacology journal evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with optimal effects observed at 5 mg/kg.

Study 2: Neuropharmacological Assessment

Another research focused on the neuropharmacological profile of this compound. It assessed its impact on anxiety and depression using behavioral tests like the elevated plus maze and open field test. The findings revealed that treatment with this compound significantly increased exploratory behavior and reduced anxiety-like responses compared to control groups .

| Study | Model | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Study 1 | Rodent | 5 | Reduced immobility time in forced swim test |

| Study 2 | Rodent | Varies | Increased exploratory behavior; reduced anxiety |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For example, it was tested against human breast adenocarcinoma (MCF-7) cells, showing significant inhibition of cell proliferation at concentrations as low as . The mechanism behind this activity appears to involve apoptosis induction through caspase activation pathways .

Toxicology and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Acute toxicity studies have shown that higher doses can lead to adverse effects such as sedation and gastrointestinal disturbances in animal models.

Q & A

Basic Question: What are the optimal synthetic routes for 4-(4-Piperidinyl)thiomorpholine dihydrochloride, and how can purity be validated?

Answer:

The synthesis typically involves multi-step reactions starting with thiomorpholine and piperidine derivatives. Key steps include:

- Ring formation : Cyclization of thiomorpholine with a piperidine precursor under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 12 hours).

- Hydrochloride salt formation : Reaction with hydrochloric acid to improve solubility and stability .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane 1:10) followed by recrystallization in ethanol .

Validation : - Purity assessment : Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) with ≥95% purity threshold.

- Structural confirmation : H/C NMR (DMSO-d6, δ 2.5–3.5 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) .

Basic Question: What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Answer:

Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition points (e.g., >200°C).

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 72 hours; monitor degradation via LC-MS .

- Photostability : Expose to UV light (254 nm) for 48 hours; quantify degradation products using UV-Vis spectroscopy .

Key findings : Hydrochloride salts enhance aqueous stability but may hydrolyze under strongly alkaline conditions (pH >10) .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?

Answer: Contradictions often arise from assay-specific variables:

- Receptor binding assays : Use radioligand displacement (e.g., H-labeled antagonists) to measure affinity (K). Ensure buffer composition (e.g., Mg concentration) mimics physiological conditions .

- Cellular assays : Account for membrane permeability (logP ~1.5) and efflux pumps (e.g., P-gp inhibition controls) .

Methodological adjustments : - Normalize data to internal standards (e.g., β-actin in Western blots).

- Validate target engagement via CRISPR knockouts or siRNA silencing .

Advanced Question: What strategies are recommended for studying the compound’s interaction with G-protein-coupled receptors (GPCRs)?

Answer:

- Computational modeling : Perform molecular docking (AutoDock Vina) using GPCR crystal structures (e.g., PDB ID 6CM4) to predict binding pockets .

- Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in HEK293 cells expressing the target GPCR .

- Mutagenesis : Identify critical residues (e.g., Asp113 in transmembrane helix 3) via alanine scanning .

Basic Question: How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

Answer:

- Solubility : The dihydrochloride form increases aqueous solubility (e.g., 25 mg/mL in water vs. <1 mg/mL for free base) due to ionic interactions .

- Bioavailability : In rodent studies, hydrochloride salts show 40–60% oral bioavailability due to enhanced intestinal absorption. Compare with free base using pharmacokinetic profiling (plasma T = 2 hours) .

Advanced Question: How can researchers design experiments to differentiate off-target effects from true pharmacological activity?

Answer:

- Counter-screening : Test against panels of unrelated targets (e.g., CEREP’s SafetyScreen44) .

- Proteomic profiling : Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .

- Dose-response curves : Establish EC/IC values across multiple cell lines; inconsistent slopes suggest off-target effects .

Basic Question: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage : -20°C in airtight, light-resistant containers under nitrogen atmosphere.

- Reconstitution : Use degassed PBS or water (pH 4–6) to minimize hydrolysis .

- Stability monitoring : Perform monthly HPLC checks for degradation peaks (>5% requires repurification) .

Advanced Question: How can in silico methods optimize the compound’s pharmacokinetic profile for CNS penetration?

Answer:

- BBB permeability prediction : Use QSAR models (e.g., SwissADME) targeting logP <3 and polar surface area <90 Ų .

- Metabolic stability : Simulate cytochrome P450 metabolism (CYP3A4/2D6) with Schrödinger’s MetaSite .

- In vivo validation : Perform brain/plasma ratio studies in mice (target ratio ≥0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.